4-Methoxy-2-(trifluoromethyl)benzamidine Hydrochloride
Overview
Description
4-Methoxy-2-(trifluoromethyl)benzamidine Hydrochloride is a chemical compound with the molecular formula C9H10ClF3N2O. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a methoxy group, a trifluoromethyl group, and a benzamidine moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-(trifluoromethyl)benzamidine Hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzoic acid and trifluoromethylamine.
Formation of Benzamidine: The 4-methoxybenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2). This intermediate is then reacted with trifluoromethylamine to form 4-methoxy-2-(trifluoromethyl)benzamidine.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid (HCl) to the benzamidine to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Key factors include precise temperature control, reaction time, and the use of high-purity reagents.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-(trifluoromethyl)benzamidine Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
4-Methoxy-2-(trifluoromethyl)benzamidine Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is employed in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methoxy-2-(trifluoromethyl)benzamidine Hydrochloride involves its interaction with specific molecular targets. The benzamidine moiety is known to inhibit serine proteases by binding to the active site of the enzyme. This inhibition can affect various biological pathways, making it useful in the study of enzyme function and inhibition.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzamidoxime: This compound is similar in structure but contains an oxime group instead of a methoxy group.
4-Methyl-2-(trifluoromethyl)benzoic acid: This compound has a carboxylic acid group instead of a benzamidine moiety.
Uniqueness
4-Methoxy-2-(trifluoromethyl)benzamidine Hydrochloride is unique due to the combination of its functional groups, which provide distinct chemical reactivity and biological activity. The presence of the methoxy group enhances its solubility, while the trifluoromethyl group increases its metabolic stability.
Properties
IUPAC Name |
4-methoxy-2-(trifluoromethyl)benzenecarboximidamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O.ClH/c1-15-5-2-3-6(8(13)14)7(4-5)9(10,11)12;/h2-4H,1H3,(H3,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKKANNUUIQNCIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=N)N)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1408058-12-7 | |
Record name | Benzenecarboximidamide, 4-methoxy-2-(trifluoromethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1408058-12-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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